9,10-Dichloroanthracene
Overview
Description
9,10-Dichloroanthracene is a chlorinated derivative of anthracene, a polycyclic aromatic hydrocarbon. The compound has the molecular formula C₁₄H₈Cl₂ and a molecular weight of 247.119 g/mol . It is characterized by the presence of two chlorine atoms at the 9 and 10 positions of the anthracene ring, which significantly alters its chemical and physical properties compared to the parent compound.
Mechanism of Action
Target of Action
It is known that this compound interacts with various molecular structures and systems due to its aromatic nature and halogen substitutions .
Mode of Action
9,10-Dichloroanthracene is a polycyclic aromatic hydrocarbon with two chlorine atoms substituted at the 9th and 10th positions . The compound’s interaction with its targets is primarily through π-π stacking, a common interaction in systems with aromatic rings . This interaction can lead to changes in the electronic structure of the involved molecules, potentially affecting their function .
Biochemical Pathways
Polycyclic aromatic hydrocarbons, in general, are known to interact with various biochemical pathways, often leading to toxic effects .
Pharmacokinetics
Given its chemical structure, it is likely to have low water solubility and high lipid solubility, which could influence its bioavailability and distribution within the body .
Result of Action
Polycyclic aromatic hydrocarbons are often associated with toxic effects, including potential carcinogenicity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other molecules can affect its interactions and reactivity. Additionally, physical conditions such as temperature and pressure can influence its stability and reactivity .
Preparation Methods
The synthesis of 9,10-Dichloroanthracene typically involves the chlorination of anthracene. One common method includes reacting anthracene with chlorine gas in the presence of an organic solvent at temperatures ranging from 40°C to the boiling point of the solvent . The solvents used can include aliphatic, halogenated aliphatic, aromatic, or halogenated aromatic solvents. This method aims to improve the selectivity of the chlorination reaction and reduce the amount of solvent required by enhancing the solubility of the anthracene derivative .
Chemical Reactions Analysis
9,10-Dichloroanthracene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific details on these reactions are less commonly documented.
Photochemical Reactions: This compound can undergo photodechlorination in the presence of 2,5-dimethyl-2,4-hexadiene, leading to the formation of 9-chloroanthracene.
Scientific Research Applications
9,10-Dichloroanthracene has several applications in scientific research:
Photophysical Studies: It is used in the study of photophysical properties and photon upconversion processes.
Thermophysical Property Studies: It is also used in the study of thermophysical properties, providing critical data for various applications.
Comparison with Similar Compounds
9,10-Dichloroanthracene can be compared with other anthracene derivatives, such as:
9,10-Dimethylanthracene: This compound has methyl groups instead of chlorine atoms at the 9 and 10 positions.
9,10-Diphenylanthracene: This derivative has phenyl groups at the 9 and 10 positions and is commonly used as a benchmark in photon upconversion studies.
9,10-Dibromoanthracene: Similar to this compound, but with bromine atoms, it exhibits different reactivity due to the larger atomic size and different electronegativity of bromine compared to chlorine.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility of anthracene derivatives in scientific research.
Properties
IUPAC Name |
9,10-dichloroanthracene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKDIWXZNKAZCBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060541 | |
Record name | Anthracene, 9,10-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2060541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellowish or gold powder; [Acros Organics MSDS] | |
Record name | 9,10-Dichloroanthracene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20132 | |
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CAS No. |
605-48-1 | |
Record name | 9,10-Dichloroanthracene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=605-48-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Anthracene, 9,10-dichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605481 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9,10-DICHLOROANTHRACENE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42963 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Anthracene, 9,10-dichloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Anthracene, 9,10-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2060541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9,10-dichloroanthracene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.171 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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